5-(N,N-Hexamethylene)amiloride

説明

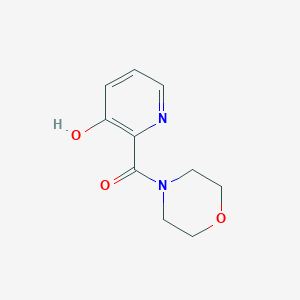

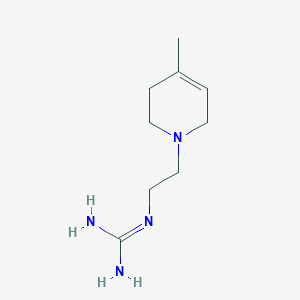

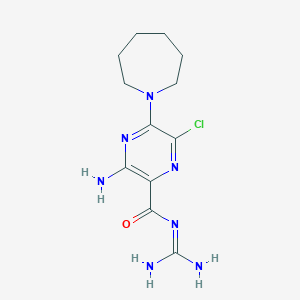

5-(N,N-Hexamethylene)amiloride, also known as HMA, is a derivative of amiloride with diverse biological activities . It is a member of the class of pyrazines and has a role as a sodium channel blocker, an apoptosis inducer, an antineoplastic agent, and an odorant receptor antagonist . It is also an allosteric antagonist of adenosine A2A receptors and a potent Na+/H+ exchanger inhibitor .

Molecular Structure Analysis

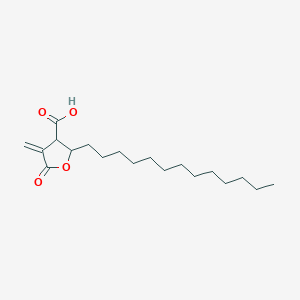

The molecular formula of 5-(N,N-Hexamethylene)amiloride is C12H18ClN7O . It is a member of the class of pyrazines that is amiloride in which the two amino hydrogens at position N-5 are replaced by a hexamethylene moiety, resulting in the formation of an azepane ring .Chemical Reactions Analysis

5-(N,N-Hexamethylene)amiloride inhibits human cardiac ion channels hERG (in CHO cells), Nav1.5 and Cav1.2 (in EHK293 cells) with of 3.3 μM, 30 μM, 8.3 μM, respectively . It exhibits microsomal stability, mouse plasma stability, and plasma protein binding .科学的研究の応用

GABA-A ρ1 Receptor Positive Allosteric Modulator

5-(N,N-Hexamethylene)amiloride (HMA) is a GABA-A ρ1 receptor positive allosteric modulator . It has been found that the guanidine group on amiloride and amiloride derivatives is critical for modulating the GABA-A r1 receptor . This provides a conceptual framework for predicting which amiloride derivatives will demonstrate positive allosteric modulation of the GABA-A r1 receptor .

Ion Channel Modulator

HMA acts as an ion channel modulator . In the case of Cys-loop receptors, the guanidine compound amiloride antagonized the heteromeric GABA-A, glycine, and nicotinic acetylcholine receptors .

Na+/H+ Exchanger Inhibitor

HMA is a potent Na+/H+ exchanger inhibitor . It decreases the intracellular pH (pHi) and induces apoptosis in leukemic cells .

HIV-1 Vpu Virus Ion Channel Inhibitor

HMA is an inhibitor of the HIV-1 Vpu virus ion channel . It inhibits mouse hepatitis virus (MHV) replication and human coronavirus 229E (HCoV229E) replication in cultured L929 cells .

Adenosine A2A Receptors Antagonist

HMA is an allosteric antagonist of adenosine A2A receptors . It has diverse biological activities .

Protection Against Post-Ischemic Contractile Dysfunction

HMA protects against post-ischemic contractile dysfunction and reduces coronary effluent creatine phosphokinase activity in a model of ischemia-reperfusion injury using isolated rat right ventricular free walls .

Induces Necrosis in Cancer Cells

HMA induces necrosis in and reduces the viability of various breast cancer cells but not cardiomyocytes or uterine, pulmonary, and renal epithelial cells .

Blocks Hepatitis C Virus (HCV) Protein p7 Ion Channels

HMA blocks the cation-selective ion channels formed by the hepatitis C virus (HCV) protein p7 .

作用機序

Target of Action

5-(N,N-Hexamethylene)amiloride (HMA) is a derivative of amiloride . It primarily targets the Na+/H+ exchanger and the cation-selective ion channel formed by the HIV-1 viral protein Vpu . These targets play crucial roles in regulating intracellular pH and viral replication, respectively .

Mode of Action

HMA acts as an inhibitor of the Na+/H+ exchanger . By inhibiting this exchanger, HMA effectively decreases the intracellular pH (pHi), which can induce apoptosis in leukemic cells . Additionally, HMA inhibits the cation-selective ion channel formed by the HIV-1 viral protein Vpu . This inhibition can suppress the replication of certain viruses, such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E), in cultured cells .

Biochemical Pathways

The primary biochemical pathway affected by HMA is the Na+/H+ exchange pathway . By inhibiting this pathway, HMA disrupts the regulation of intracellular pH, leading to apoptosis in certain cell types . Additionally, HMA affects the viral replication pathway by inhibiting the ion channel formed by the HIV-1 viral protein Vpu .

Pharmacokinetics

It’s known that amiloride, the parent compound of hma, can cross the placenta and distribute into breast milk in vivo .

Result of Action

The inhibition of the Na+/H+ exchanger by HMA leads to a decrease in intracellular pH, inducing apoptosis in leukemic cells . Furthermore, the inhibition of the ion channel formed by the HIV-1 viral protein Vpu results in the suppression of viral replication .

Action Environment

It’s known that the compound is stored at 2-8°c , suggesting that temperature could potentially influence its stability.

Safety and Hazards

5-(N,N-Hexamethylene)amiloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQJJXVETXFINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162188 | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N,N-Hexamethylene)amiloride | |

CAS RN |

1428-95-1 | |

| Record name | Hexamethylene amiloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。